molecular formula C17H18ClN3O2 B15005029 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine

Cat. No.: B15005029
M. Wt: 331.8 g/mol
InChI Key: BFARNGFNSDQCDE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 5-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:

  • 1-Benzyl-4-(2-chloro-5-nitrophenyl)piperazine
  • 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
  • 1-Benzyl-4-(3-nitrobenzoyl)piperazine

These compounds share structural similarities but differ in the position and nature of substituents on the aromatic ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzyl-4-(5-chloro-2-nitrophenyl)piperazine

InChI

InChI=1S/C17H18ClN3O2/c18-15-6-7-16(21(22)23)17(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

BFARNGFNSDQCDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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